7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate to generate azomethine ylides, which then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield the desired spirocyclic compound . The reaction conditions often include the use of a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes related to cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and exhibit photochromic properties.
Spirooxindoles: These compounds are structurally related and have been studied for their biological activities.
Uniqueness
7-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its chlorine substitution further differentiates it from other spirocyclic compounds, potentially enhancing its reactivity and biological activity.
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
7-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11ClN2O/c12-8-3-1-2-7-9(8)14-10(15)11(7)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
DUUDTIROVQYKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C(=CC=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.